Physicochemical Profile and LogP Differentiation for Assay Development
Methyl 3-acetyl-2-hydroxybenzoate (Target) exhibits a computed XLogP3 value of 1.7 . This is significantly lower than the logP of the non-acetylated methyl salicylate, which is approximately 2.55 [1], and also differs from the isomeric methyl 5-acetylsalicylate, which has a calculated logP of around 2.0 . The lower logP indicates reduced lipophilicity compared to these analogs, which can translate to different solubility and permeability profiles in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Methyl salicylate (2.55), Methyl 5-acetylsalicylate (~2.0) |
| Quantified Difference | ΔlogP ≈ -0.85 vs. methyl salicylate; ΔlogP ≈ -0.3 vs. 5-acetyl isomer |
| Conditions | In silico prediction (XLogP3) based on chemical structure |
Why This Matters
This difference in lipophilicity is critical for researchers designing partition-based assays, chromatography methods, or evaluating passive membrane permeability, where even minor ΔlogP variations can alter results.
- [1] PubChem. Methyl salicylate. National Center for Biotechnology Information. PubChem CID: 4133. View Source
